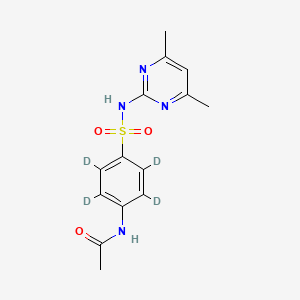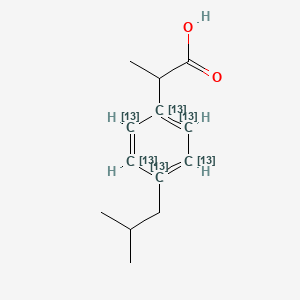![molecular formula C14H15N3O2 B563857 3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N 乙酸盐 CAS No. 1216852-93-5](/img/structure/B563857.png)
3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚-13C2,15N 乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a stable isotope-labeled compound used primarily in research settings. It is a derivative of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, a compound known for its mutagenic and carcinogenic properties . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in various analytical and research applications.
科学研究应用
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for isotope ratio mass spectrometry.
Biology: The compound is used in studies involving DNA adduct formation and mutagenesis.
Medicine: Research involving the compound focuses on its carcinogenic properties and potential therapeutic interventions.
Industry: It is used in the development of new materials and chemical processes.
生化分析
Biochemical Properties
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is known to bind to DNA covalently after metabolic activations . The compound is oxidized to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Cellular Effects
Ingestion of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate for 42 days by C3H/HeJJcl mice caused elevation of serum alanine transaminase (ALT) activity and several signs of liver injury . These alterations were not observed in mice fed the diet supplemented with 10% miso, suggesting a preventive effect of miso as to 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate induced liver injury .
Molecular Mechanism
The molecular mechanism of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its conversion to hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Temporal Effects in Laboratory Settings
It has been reported that ingestion of this compound for 42 days caused liver injury in mice .
Metabolic Pathways
The metabolic pathways of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involve its oxidation to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate typically involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the parent compoundThe final step involves the acetylation of the compound to form the acetate salt .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including isotope labeling, purification, and quality control to ensure the final product meets research-grade standards .
化学反应分析
Types of Reactions
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
作用机制
The mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound primarily targets guanine bases in DNA, forming covalent bonds and disrupting normal cellular functions .
相似化合物的比较
Similar Compounds
3-Amino-1-methyl-5H-pyrido[4,3-b]indole: The parent compound, known for its mutagenic properties.
1-Methyl-5H-pyrido[4,3-b]indole: A related compound with similar structural features but lacking the amino group.
3-Amino-1-methylindole: Another structurally related compound with different biological activities.
Uniqueness
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .
属性
IUPAC Name |
acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-PAVKVDAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
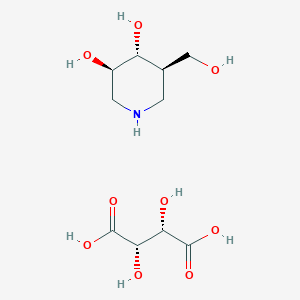
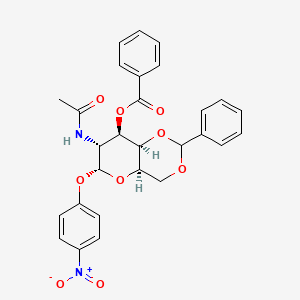
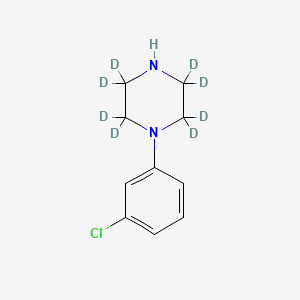
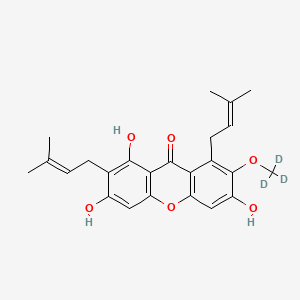
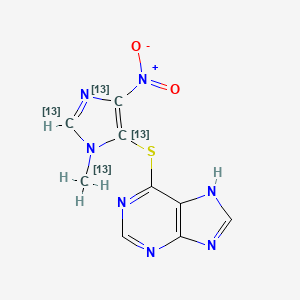
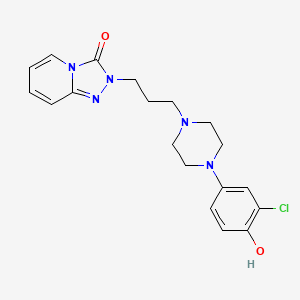
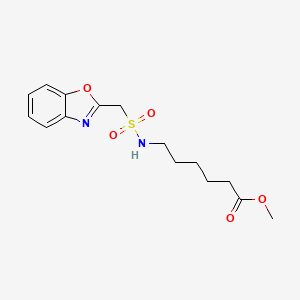
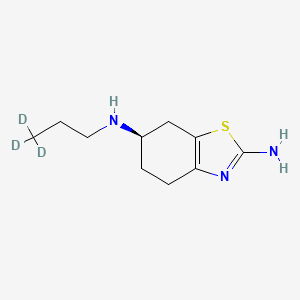
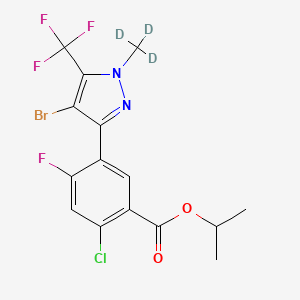
![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
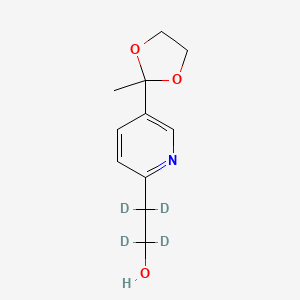
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
